4-(5-Bromo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine
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Overview
Description
4-(5-Bromo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine is a chemical compound characterized by its bromine atom and thiadiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine typically involves the following steps:
Bromination: The starting material, 1,3,4-thiadiazole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Morpholine Derivative: The brominated thiadiazole is then reacted with morpholine under reflux conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are employed to ensure the high purity of the final product. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 4-(5-Hydroxy-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine
Substitution: 4-(5-Amino-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine
Scientific Research Applications
Medicine: It has shown promise as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.
Biology: The compound's interaction with cellular membranes makes it useful in studying cell permeability and transport mechanisms.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The bromine atom and thiadiazole ring play crucial roles in binding to biological targets, leading to the inhibition of certain cellular processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
4-(5-Bromo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine is compared to other thiadiazole derivatives such as 4-(5-chloro-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine and 4-(5-iodo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine. While these compounds share similar structural features, the presence of different halogens (chlorine, iodine) results in variations in their chemical reactivity and biological activity.
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Properties
IUPAC Name |
4-(5-bromo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3OS/c1-5-3-12(4-6(2)13-5)8-11-10-7(9)14-8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYAMLQGTQKWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NN=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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